(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine
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Overview
Description
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine: is an organic compound characterized by the presence of a trifluoropyridine ring attached to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5,6-trifluoropyridine and ®-2-bromo-1-phenylpropan-1-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the amine group, facilitating nucleophilic substitution.
Nucleophilic Substitution: The deprotonated amine attacks the electrophilic carbon of the trifluoropyridine ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and heat transfer.
Continuous Flow Synthesis: Implementing continuous flow synthesis to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The trifluoropyridine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The trifluoropyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are commonly employed for reduction reactions.
Substitution: Halogenating agents or nucleophiles such as sodium hydride or organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, hydrogenated derivatives, and substituted pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its trifluoropyridine ring can interact with various biological targets, making it a valuable tool in drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The trifluoropyridine ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The amine group can also participate in ionic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(3,4,5-Trifluoropyridin-2-yl)propan-1-amine: Similar structure but with different fluorine substitution pattern.
(2R)-2-(3,5-Difluoropyridin-2-yl)propan-1-amine: Lacks one fluorine atom compared to the target compound.
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)butan-1-amine: Similar structure with an additional carbon in the alkyl chain.
Uniqueness
The uniqueness of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine lies in its specific trifluoropyridine substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-(3,5,6-trifluoropyridin-2-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-4(3-12)7-5(9)2-6(10)8(11)13-7/h2,4H,3,12H2,1H3/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSUROSTXTWEKJ-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC(=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=NC(=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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